molecular formula C17H38INO B14397029 3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide CAS No. 88552-96-9

3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide

Cat. No.: B14397029
CAS No.: 88552-96-9
M. Wt: 399.4 g/mol
InChI Key: FHTKAFRJSZWADH-UHFFFAOYSA-M
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Description

3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with methyl iodide. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent decomposition . The reaction can be represented as follows:

N,N,N-trimethyltetradecan-1-amine+methyl iodide3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide\text{N,N,N-trimethyltetradecan-1-amine} + \text{methyl iodide} \rightarrow \text{this compound} N,N,N-trimethyltetradecan-1-amine+methyl iodide→3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions and reagents used.

Common Reagents and Conditions

    Substitution: Reagents like silver nitrate (for chloride substitution) or sodium bromide (for bromide substitution) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products

    Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation: The products vary but can include oxidized forms of the alkyl chain or the quaternary ammonium group.

Scientific Research Applications

3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the compound to solubilize hydrophobic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-trimethyltetradecan-1-aminium bromide
  • N,N,N-trimethyltetradecan-1-aminium chloride
  • Cetrimide

Uniqueness

3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is unique due to its specific iodide anion, which can influence its solubility and reactivity compared to its bromide and chloride counterparts.

Properties

CAS No.

88552-96-9

Molecular Formula

C17H38INO

Molecular Weight

399.4 g/mol

IUPAC Name

3-hydroxytetradecyl(trimethyl)azanium;iodide

InChI

InChI=1S/C17H38NO.HI/c1-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

FHTKAFRJSZWADH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(CC[N+](C)(C)C)O.[I-]

Origin of Product

United States

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